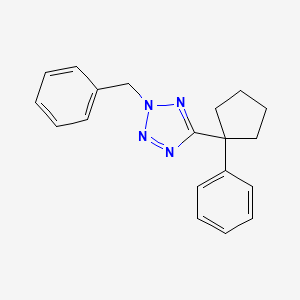![molecular formula C18H20N4O3 B5562638 4-[(3-methylphenyl)amino]-N'-(4-nitrobenzylidene)butanohydrazide](/img/structure/B5562638.png)
4-[(3-methylphenyl)amino]-N'-(4-nitrobenzylidene)butanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is of interest due to its structural complexity and potential applications in various fields of chemistry and materials science. Although specific studies directly on this compound are scarce, insights can be drawn from related research on compounds with similar functional groups and molecular frameworks.
Synthesis Analysis
The synthesis of compounds closely related to 4-[(3-methylphenyl)amino]-N'-(4-nitrobenzylidene)butanohydrazide typically involves the condensation of hydrazides with aldehydes or ketones, incorporating nitro and amino functionalities into the benzylidene framework. For instance, the synthesis of similar Schiff bases has been characterized by various methods including IR, NMR, and X-ray crystallography, highlighting the formation of monoclinic crystal systems and the importance of intermolecular hydrogen bonding in stabilizing the crystal structure (Somagond et al., 2018).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively analyzed through X-ray diffraction studies, revealing critical details about their crystal packing, bond lengths, angles, and the overall geometry. These analyses show that such compounds often crystallize in specific systems with precise unit cell dimensions, and their structures are significantly influenced by hydrogen bonding and π-π stacking interactions (Iwasaki et al., 1988).
Applications De Recherche Scientifique
Nonlinear Optical Properties
- Synthesis and Characterization of Nonlinear Optical Properties : Hydrazones including compounds similar to 4-[(3-methylphenyl)amino]-N'-(4-nitrobenzylidene)butanohydrazide have been synthesized and their nonlinear optical properties investigated. These compounds, including 2-(4-methylphenoxy)- N ′-[(1E)-(4-nitrophenyl)methylene]acetohydrazide (compound-1), have shown potential for applications in optical devices such as optical limiters and switches due to their effective optical power limiting behavior at specific wavelengths (Naseema et al., 2010).
Antimicrobial and Antifungal Activities
- Synthesis and Biological Evaluation for Antimicrobial and Antifungal Activities : A related study on 4-thiazolidinone derivatives, which include similar structures, revealed significant antibacterial, antifungal, and antitubercular activities against specific strains such as Mycobacterium tuberculosis. These compounds were synthesized using conventional methods and showed promising results in combating various microbial infections (Samadhiya et al., 2014).
Antihypertensive Activity
- Synthesis and Reactions for Antihypertensive α-Blocking Agents : Another relevant study synthesized compounds including thiosemicarbazides, triazoles, and Schiff bases, which showed notable antihypertensive α-blocking activity. These compounds are structurally related to 4-[(3-methylphenyl)amino]-N'-(4-nitrobenzylidene)butanohydrazide and their pharmacological screening indicated potential for treatment of hypertension (Abdel-Wahab et al., 2008).
QSAR Studies and Antimicrobial Evaluation
- QSAR Studies of Hydrazides for Antimicrobial Activity : A study conducted QSAR (Quantitative Structure-Activity Relationship) investigations on a series of hydrazides, revealing their antimicrobial potential. The study highlighted the significance of topological parameters in describing the antimicrobial activity of these compounds (Kumar et al., 2011).
Gas Separation Applications
- New Polyimides for Gas Separation : Research into polyimides derived from substituted catechol bis(etherphthalic anhydride)s, which are chemically related to the compound , indicated their potential use in gas separation. These studies demonstrate the versatility of such compounds in industrial applications (Al-Masri et al., 2000).
Propriétés
IUPAC Name |
4-(3-methylanilino)-N-[(E)-(4-nitrophenyl)methylideneamino]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-14-4-2-5-16(12-14)19-11-3-6-18(23)21-20-13-15-7-9-17(10-8-15)22(24)25/h2,4-5,7-10,12-13,19H,3,6,11H2,1H3,(H,21,23)/b20-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBCVFURVSLVDR-DEDYPNTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCCCC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NCCCC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-methylanilino)-N-[(E)-(4-nitrophenyl)methylideneamino]butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{3-oxo-3-[4-(2-thienylcarbonyl)-1-piperazinyl]propyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5562564.png)
![3-(4-fluorophenyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B5562570.png)
![7-tert-butyl-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5562579.png)

![[(3aS*,9bS*)-7-methoxy-2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5562593.png)


![3-phenyl-6,7-dihydro[1,4]dioxino[2,3-f][2,1]benzisoxazole](/img/structure/B5562618.png)


![N-(2-furylmethyl)-2-methyl-3-oxo-4-phenyl-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5562631.png)
![4-[(1-cyclopropyl-5-oxo-3-pyrrolidinyl)carbonyl]-1-(3,4-dimethylbenzyl)-2-piperazinone](/img/structure/B5562647.png)
